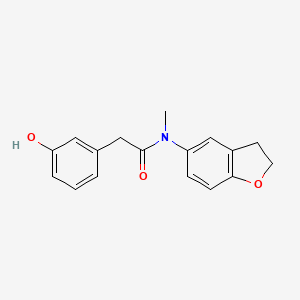![molecular formula C17H25NO3 B7647983 N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide, also known as DOPA-PEG, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug delivery and tissue engineering.
Mécanisme D'action
The mechanism of action of N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide is based on its ability to form covalent bonds with various molecules. The hydroxyl group of this compound can undergo nucleophilic substitution reactions with carboxylic acids, amines, and thiol groups. This allows this compound to form stable conjugates with drugs, targeting moieties, and biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has also been shown to improve the pharmacokinetic properties of drugs by increasing their solubility and stability. In tissue engineering, this compound has been shown to promote cell adhesion and proliferation, as well as tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide in lab experiments is its versatility and ability to form stable conjugates with various molecules. It also has a high solubility in water, making it easy to handle and administer. However, one of the limitations of using this compound is its relatively high cost compared to other chemical compounds.
Orientations Futures
There are several future directions for the use of N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide in scientific research. One potential application is in the development of targeted drug delivery systems for cancer treatment. This compound can be conjugated to targeting moieties that specifically bind to cancer cells, allowing for more effective and targeted drug delivery. Another potential application is in the development of tissue-engineered scaffolds for organ regeneration. This compound can be used as a bioadhesive to promote cell adhesion and tissue regeneration in the scaffold. Additionally, further studies can be conducted to optimize the synthesis method of this compound to increase the yield and purity of the final product.
In conclusion, this compound is a versatile and promising chemical compound that has potential applications in drug delivery and tissue engineering. Its ability to form stable conjugates with various molecules and promote cell adhesion and tissue regeneration make it a valuable tool in scientific research. Further studies and optimizations of the synthesis method can unlock even more potential for the use of this compound in the future.
Méthodes De Synthèse
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide can be synthesized through a two-step reaction process. First, 3-hydroxybenzoyl chloride is reacted with 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine to form this compound. Next, the resulting compound is reacted with polyethylene glycol (PEG) to produce this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide has been extensively studied for its potential applications in drug delivery and tissue engineering. In drug delivery, this compound can be used to improve the solubility and bioavailability of poorly soluble drugs. It can also be used to target specific tissues or cells by conjugating the compound to targeting moieties. In tissue engineering, this compound can be used as a bioadhesive to promote cell adhesion and tissue regeneration.
Propriétés
IUPAC Name |
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,11-13-6-8-21-9-7-13)12-18-16(20)14-4-3-5-15(19)10-14/h3-5,10,13,19H,6-9,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRDGIGAJSRIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CNC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2,4-dihydroxybenzamide](/img/structure/B7647902.png)
![1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)urea](/img/structure/B7647908.png)
![N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide](/img/structure/B7647914.png)

![1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea](/img/structure/B7647930.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpiperidin-4-amine](/img/structure/B7647936.png)
![N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647937.png)

![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)

![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)